molecular formula C9H7N3 B116205 1-Propargyl-1H-benzotriazole CAS No. 142321-23-1

1-Propargyl-1H-benzotriazole

Cat. No. B116205
M. Wt: 157.17 g/mol
InChI Key: HGIJKQXOOIWWGO-UHFFFAOYSA-N
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Description

1-Propargyl-1H-benzotriazole is a trisubstituted, alkylated compound . It has a molecular formula of C9H7N3 and an average mass of 157.172 Da .


Synthesis Analysis

1-Propargyl-1H-benzotriazole can be synthesized from butyllithium and alkyl chloride . It is also used as a reactant for the preparation of clarithromycin analogs via click chemistry as antibacterial agents, Sonogashira coupling, Bronsted superacid-catalyzed reactions, hydroboration, and hydrostannylation reactions .


Chemical Reactions Analysis

1-Propargyl-1H-benzotriazole is used as a reactant in various chemical reactions. It is used in the preparation of clarithromycin analogs via click chemistry as antibacterial agents, Sonogashira coupling, Bronsted superacid-catalyzed reactions, hydroboration, and hydrostannylation reactions .


Physical And Chemical Properties Analysis

1-Propargyl-1H-benzotriazole has a density of 1.1±0.1 g/cm3, a boiling point of 302.2±25.0 °C at 760 mmHg, and a flash point of 136.6±23.2 °C . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.59 .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Synthesis of Propargylic Amines and Ethers

    1-(α-Aminoalkyl)benzotriazoles react with sodium dialkynyldiethylaluminates to create propargylic amines, including unsubstituted N,N-dialkyl propargylamines. This method also produces propargylic ethers in excellent yields through the reaction of α-benzotriazolyl alkyl ethers and sodium dialkynyldiethylaluminate in the presence of zinc iodide. This synthesis approach is significant as it offers a new method for creating these compounds (Ahn et al., 1999).

  • Preparation of Enediynes, Enynes, and Dienynes

    α-(Benzotriazol-1-yl)Propargyl Ethyl Ethers can be used as precursors to synthesize various compounds like enediynes, enynes, and dienynes. This method involves reactions with propargyl, allyl, and alkyl bromides and subsequent eliminations of the benzotriazolyl group, which leads to the formation of these diverse compounds (Katritzky et al., 1996).

  • Diboron-Mediated N-OH Deoxygenation and Palladium-Catalyzed C-C and C-N Bond Formation

    A new method for the synthesis of diverse 1H-benzotriazoles involves a diboron-reagent mediated deoxygenation of 1-hydroxy-1H-benzotriazoles. This technique presents a mild and broadly applicable approach for accessing a variety of new benzotriazoles, demonstrating its versatility in synthetic chemistry (Gurram et al., 2015).

Environmental and Biological Applications

  • Biotransformation in Wastewater Treatment

    In activated sludge, benzotriazoles undergo aerobic biological degradation. This research identifies major transformation products of benzotriazoles in wastewater effluents, highlighting their environmental relevance and showing the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

  • Phototransformation in Aquatic Environments

    The study of the phototransformation mechanisms of 1H-benzotriazole using multi-element compound-specific isotope analysis (CSIA) reveals insights into its degradation in aquatic environments. The results indicate significant pathways involving aromatic hydroxylation and nitrogen elimination, contributing to our understanding of its environmental fate (Wu et al., 2021).

  • Degradation Using Ultraviolet Activating Persulfate

    The degradation efficiency of 1H-benzotriazole with ultraviolet activating persulfate (UV/PS) is evaluated, offering insights into cost-effective and environmentally friendly treatment methods for the removal of benzotriazoles from wastewater. This study highlights the transformation products and potential for detoxification of 1H-benzotriazole using UV/PS (Ye et al., 2018).

properties

IUPAC Name

1-prop-2-ynylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIJKQXOOIWWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propargyl-1H-benzotriazole

CAS RN

142321-23-1
Record name 1-Propargyl-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Gonzalez, J Santamaria… - Advanced Synthesis …, 2016 - Wiley Online Library
… Method B (from 1-propargyl-1H-benzotriazole 1): To a solution of 0.2 mmol of 1-propargyl-1H-benzotriazole 1 in 1.5 mL of the corresponding nitrile 4, 0.01 mmol (5 mol %) of IPrAuNTf 2 …
Number of citations: 32 onlinelibrary.wiley.com
D Allegue, J González, S Fernández… - Advanced Synthesis …, 2019 - Wiley Online Library
… We started our study using benzofused triazapentalene 1 a (R 1 =pTol; R 2 =Ph), easily accessible from the corresponding 1-propargyl-1H-benzotriazole,13 and N-methyl-N-…
Number of citations: 22 onlinelibrary.wiley.com
J González García, J Santamaría Victorero… - Advanced synthesis …, 2016 - digibuo.uniovi.es
… The synthesis is triggered by a 5-endo-dig cyclization of a 1-propargyl-1H-benzotriazole that generates a dipolar triazapentalene derivative (azomethine imine type).[12] The …
Number of citations: 0 digibuo.uniovi.es
D Allegue González, J González García… - … and Catalysis, 361, 2019 - digibuo.uniovi.es
… Previously to the addition of the ynamide 2, 1-propargyl1H-benzotriazole 4 (0.02 mmol) and gold catalyst (7.8 mg, 0.01 mmol; 5 mol %) was stirred in 1 mL of 1,2dichloroethane, at room …
Number of citations: 2 digibuo.uniovi.es
D Allegue, J Santamaría… - Advanced Synthesis & …, 2021 - Wiley Online Library
… Going one step further, formation of indoles 3 could also be accomplished starting from 1-propargyl-1H-benzotriazole precursors 4 in a one-pot procedure, involving two catalytic cycles (…
Number of citations: 4 onlinelibrary.wiley.com
MMC Lo, CS Neumann, S Nagayama… - Journal of the …, 2004 - ACS Publications
… The following example from the Sonogashira coupling of spirooxindoles to 1-propargyl-1H-benzotriazole illustrates our analysis (Figure 4). Using the above analytical protocol, we …
Number of citations: 304 pubs.acs.org
X Zhao, M Rudolph, AM Asiri, ASK Hashmi - Frontiers of Chemical Science …, 2020 - Springer
… Based on this reactivity, Ballesteros and coworkers have applied 1-propargyl-1H-benzotriazole 48, alkyne 50 and nitrile 51 to a gold-catalyzed one-pot three-component reaction under …
Number of citations: 39 link.springer.com
JH Wang, X Huang - Chinese Chemical Letters, 1999 - … CHEMICAL SOCIETY C/O DEPT INT …
Number of citations: 2

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